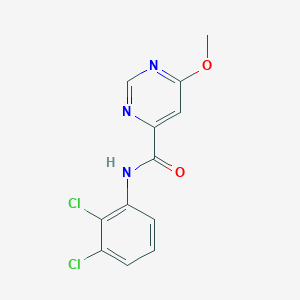

N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O2/c1-19-10-5-9(15-6-16-10)12(18)17-8-4-2-3-7(13)11(8)14/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PACOGOQOFWBACJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxamide Formation via Acyl Chloride Intermediates

The most widely reported method involves coupling 6-methoxypyrimidine-4-carboxylic acid with 2,3-dichloroaniline using acyl chloride intermediates. In this approach, 6-methoxypyrimidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) to generate the corresponding acyl chloride, which subsequently reacts with 2,3-dichloroaniline in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

Reaction Conditions :

- Acyl Chloride Formation : 6-Methoxypyrimidine-4-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.

- Amide Coupling : The acyl chloride is added dropwise to a solution of 2,3-dichloroaniline (1.2 equiv) and Et₃N (2.5 equiv) in DCM at 0–5°C, followed by stirring at room temperature for 12–18 hours.

Yield : 68–72% after purification via silica gel chromatography.

Direct Amide Coupling Using Activating Agents

Alternative routes employ coupling agents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to facilitate direct amide bond formation without isolating the acyl chloride. This method minimizes side reactions and improves scalability.

Procedure :

Regioselective Methoxylation of Pyrimidine Precursors

Methoxylation at position 6 is achieved through nucleophilic aromatic substitution (SNAr) on 6-chloropyrimidine-4-carboxamide intermediates. This step is critical for avoiding overhalogenation and ensuring regiochemical fidelity.

Optimized Protocol :

- Substrate : N-(2,3-Dichlorophenyl)-6-chloropyrimidine-4-carboxamide (1.0 equiv).

- Reagent : Sodium methoxide (NaOMe, 3.0 equiv) in methanol (MeOH).

- Conditions : Reflux at 65°C for 8–10 hours under nitrogen atmosphere.

Yield : 85–90% after solvent evaporation and filtration.

Comparative Analysis of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acyl Chloride Coupling | SOCl₂, Et₃N | 68–72 | 90–92 | High selectivity | Requires toxic SOCl₂ |

| HATU-Mediated Coupling | HATU, DIPEA | 75–82 | 95–97 | Mild conditions, scalable | Costly reagents |

| SNAr Methoxylation | NaOMe, MeOH | 85–90 | 98–99 | Regioselective, high yield | Requires chlorinated precursor |

Analytical Characterization and Validation

Spectroscopic Confirmation

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) confirms >98% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations and Challenges

Large-scale synthesis prioritizes HATU-mediated coupling due to its reproducibility, though cost constraints may favor acyl chloride routes. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents like DMF or DMSO.

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Case Studies

- Breast Cancer : In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cell lines, exhibiting IC50 values in the low micromolar range. The compound's selectivity over normal cells was highlighted, indicating a favorable therapeutic index.

- Lung Cancer : Research indicated that N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide effectively inhibited the growth of non-small cell lung cancer (NSCLC) cells through apoptosis induction.

Data Table: Anticancer Activity Summary

| Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 5.0 | SHP2 inhibition |

| Lung Cancer | A549 | 4.5 | Induction of apoptosis |

| Colorectal Cancer | HCT116 | 6.8 | Inhibition of ERK/MAPK pathway |

Research Findings

This compound has also been studied for its neuroprotective properties. Preclinical models suggest that it may mitigate neuronal damage in conditions such as stroke and neurodegenerative diseases.

Mechanism

The compound appears to exert its neuroprotective effects by modulating inflammatory responses and reducing oxidative stress in neuronal cells. This is particularly relevant in models of cerebral ischemia where inflammation plays a critical role.

Data Table: Neuroprotective Activity Summary

| Model | Treatment Duration | Outcome |

|---|---|---|

| Ischemic Stroke | 24 hours post-injury | Reduced infarct size |

| Neurodegeneration | 7 days | Improved cognitive function |

Overview

Recent studies have explored the antimicrobial potential of this compound against various bacterial strains.

Findings

The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Data Table: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.5 μg/mL |

| Escherichia coli | 2.0 μg/mL |

| Pseudomonas aeruginosa | 3.0 μg/mL |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Findings

- The presence of the dichlorophenyl group significantly enhances binding affinity to target proteins.

- Modifications to the methoxy group can lead to variations in potency and selectivity against different biological targets.

Data Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Dichlorophenyl Group | Increased potency |

| Methoxy Substitution | Altered selectivity |

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound 1 : 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine

Compound 2 : 4-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine

- Core Structure : Triazole ring (1,2,4-triazole) vs. pyrimidine in the target compound.

- Key Substituents : Both compounds retain the 2,3-dichlorophenyl group but replace the pyrimidine with triazole. Compound 1 includes a pyridinylmethyl side chain.

- Activity: Demonstrated potent P2X7 receptor antagonism (IC₅₀ values in nanomolar range) .

Thieno[2,3-d]Pyrimidine Derivatives

Compound 3: 2-Amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Thieno[2,3-d]pyrimidine (fused thiophene-pyrimidine) vs. simple pyrimidine.

- Key Substituents: Amino group at position 2, ethyl carboxamide, and a pyrrolidinylethoxy-dichlorophenyl moiety.

- Activity : Experimental status (DrugBank ID: DB06969), with structural features suggesting kinase or receptor modulation .

- The target compound’s methoxy group may reduce polarity compared to the amino group, altering solubility or membrane permeability.

Compound 4: N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Thieno[2,3-d]pyrimidine with dimethylaminoethyl and fluorophenyl-tetrahydro-pyran substituents.

- Key Substituents : Fluorine on the phenyl ring and a tetrahydro-pyran group.

- Synthesis : Multi-step routes involving nucleophilic substitution and coupling reactions .

- Comparison: The fluorine substituent in Compound 4 likely improves metabolic stability compared to the target’s dichlorophenyl group. The dimethylaminoethyl side chain may enhance aqueous solubility, a feature absent in the target compound.

Pyrimidine Carboxamides with Varied Substituents

Compound 5: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

- Core Structure: Reduced thienopyrimidine (tetrahydrothienopyrimidine) with a thioxo group.

- Key Substituents : Methyl and phenyl groups.

- Synthesis : Prepared via cyclocondensation and functionalization .

Comparative Analysis Table

Key Structural-Activity Relationship (SAR) Insights

- Core Heterocycle: Pyrimidine and thienopyrimidine cores enable π-π stacking with biological targets, while triazoles may prioritize steric interactions .

- Substituent Effects: Methoxy vs. Chlorine vs. Fluorine: Dichlorophenyl groups enhance lipophilicity, whereas fluorine in Compound 4 improves stability and polarity .

- Side Chains: Polar side chains (e.g., pyrrolidinylethoxy or dimethylaminoethyl) in analogs improve solubility but may introduce metabolic vulnerabilities .

Biological Activity

N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide, a pyrimidine derivative, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a dichlorophenyl group and a methoxy group. This structural configuration is critical for its biological activity, influencing interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, modulating signal transduction pathways and cellular responses.

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Research indicates potential efficacy against various cancer types, including breast cancer and melanoma. The compound's mechanism may involve interference with cancer cell proliferation pathways .

- Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Anticancer Activity

A study focusing on the anticancer effects of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in melanoma cells through the activation of intrinsic apoptotic pathways. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Case Study: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory properties, the compound was administered to animal models with induced inflammation. Results indicated a marked reduction in paw edema and inflammatory cytokines compared to control groups. The study highlighted its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. What are the recommended synthetic pathways for N-(2,3-dichlorophenyl)-6-methoxypyrimidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with pyrimidine core functionalization. A common approach includes:

- Step 1 : Coupling 6-methoxypyrimidine-4-carboxylic acid with 2,3-dichloroaniline via carbodiimide-mediated amidation (e.g., using EDC/HOBt).

- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Step 3 : Optimization of reaction temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield .

Critical parameters include pH control during coupling and inert atmosphere (N₂/Ar) to prevent oxidation of the dichlorophenyl moiety.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C6, dichlorophenyl at N-position) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 338.0) and detects impurities.

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (methanol/water mobile phase) .

X-ray crystallography (if crystals are obtainable) provides definitive confirmation of stereoelectronic properties .

Q. How should researchers design initial biological activity assays for this compound?

- In vitro screens : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity (MTT assay) and bacterial strains (E. coli, S. aureus) for antimicrobial activity (MIC determination).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀/EC₅₀ values .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only samples to rule out solvent effects .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies for pyrimidine derivatives?

- Systematic substitution : Compare analogs with varying substituents (e.g., replacing methoxy with ethoxy or halogens) to isolate electronic vs. steric effects .

- Computational modeling : Use DFT calculations (Gaussian, ORCA) to predict electrostatic potential maps and docking studies (AutoDock Vina) to assess target binding .

- Meta-analysis : Cross-reference datasets from multiple assays (e.g., enzymatic inhibition vs. cellular viability) to resolve discrepancies .

Q. How can crystallographic challenges (e.g., poor diffraction) be mitigated during structural analysis?

- Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and employ vapor diffusion methods.

- Low-temperature data collection : Use cryo-cooling (100 K) to improve crystal stability.

- SHELX refinement : Apply TWIN/BASF commands for twinned crystals and refine hydrogen atoms anisotropically .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

- Target identification : Use affinity chromatography (biotinylated probes) or thermal shift assays to identify binding proteins .

- Pathway analysis : Perform RNA-seq or proteomics on treated cells to map dysregulated pathways (e.g., apoptosis, oxidative stress) .

- Kinetic studies : Monitor time-dependent effects via live-cell imaging or stopped-flow spectroscopy .

Q. How do researchers evaluate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to pH extremes (1–13), heat (40–80°C), and UV light to identify degradation products (LC-MS tracking) .

- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via HPLC .

- Metabolite profiling : Use liver microsomes or hepatocytes to identify Phase I/II metabolites .

Q. What methodologies resolve discrepancies between computational predictions and experimental results in SAR studies?

- Free energy perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein interactions at atomic resolution .

- Crystallographic validation : Compare predicted binding poses with experimentally resolved structures .

- Statistical validation : Apply bootstrapping or Bayesian inference to quantify uncertainty in predictive models .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Cell line profiling : Compare genetic backgrounds (e.g., p53 status, ABC transporter expression) to identify resistance mechanisms .

- Assay standardization : Ensure consistent seeding density, serum concentration, and incubation times.

- Orthogonal assays : Validate results using clonogenic survival or caspase-3 activation assays .

Q. What steps validate the compound’s selectivity for a hypothesized molecular target?

- Competitive binding assays : Use radiolabeled ligands or fluorescent probes to measure displacement .

- CRISPR/Cas9 knockout models : Compare target-expressing vs. knockout cells for activity loss .

- Off-target screening : Utilize kinase/GPCR panels to assess promiscuity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.